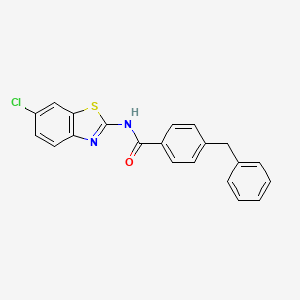

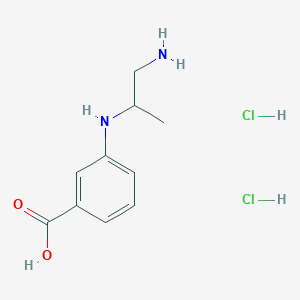

4-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide” is a benzothiazole derivative. Benzothiazole derivatives have been highlighted for their synthetic developments and their in vitro and in vivo activity . They have shown better inhibition potency against M. tuberculosis .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .科学的研究の応用

Synthesis and Structural Analysis : The compound has been synthesized and characterized using techniques like IR, NMR spectroscopy, and X-ray diffraction. These studies provide insights into its molecular structure and properties (Ćaleta et al., 2008).

Antitumor Applications : Some derivatives of benzothiazole, closely related to the compound , have shown potent antitumor activities. These compounds have been evaluated for their effectiveness against various tumorigenic cell lines (Yoshida et al., 2005).

Antimicrobial and Anti-inflammatory Activities : Synthesized derivatives containing the benzothiazole unit have been screened for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, showing a range of biological effects (Patel et al., 2009).

Pharmacological Screening for CNS Effects : Certain benzothiazole derivatives have been studied for their central nervous system effects, including anticonvulsant and neurotoxicity properties (Rana et al., 2008).

Antibacterial Properties : N-(Benzothiazol-2-yl) derivatives have been evaluated for their antibacterial activities against various bacterial strains, showing effectiveness compared to standard antibiotics (Obasi et al., 2017).

Green Chemistry Applications : The synthesis of related compounds using environmentally friendly methods has been explored, conforming to green chemistry principles (Horishny and Matiychuk, 2020).

Anticancer Evaluation : Some novel derivatives containing benzothiazole units have been synthesized and evaluated for their anticancer activities, showing promising results against various cancer cell lines (Ravinaik et al., 2021).

将来の方向性

The future directions in the research of benzothiazole derivatives could involve further exploration of their anti-tubercular activity, development of new synthetic pathways, and in-depth study of their mechanism of action . Further studies could also focus on improving the safety profile of these compounds .

作用機序

Target of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

Biochemical Pathways

tuberculosis , suggesting they may affect pathways related to bacterial growth and survival.

Result of Action

tuberculosis , suggesting they may have bactericidal or bacteriostatic effects.

特性

IUPAC Name |

4-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN2OS/c22-17-10-11-18-19(13-17)26-21(23-18)24-20(25)16-8-6-15(7-9-16)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLLDMOZDXFVRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-2-[[5-(4-ethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2626103.png)

![2-(2-phenylethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2626109.png)

![2-[benzyl(phenyl)amino]-N-(1-cyanoethyl)acetamide](/img/structure/B2626111.png)

![4-{[(4,5-diphenyl-1-propyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl methyl ether](/img/structure/B2626115.png)

![4-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2626117.png)

![N-(3-(1H-imidazol-1-yl)propyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2626122.png)

![6-Fluoro-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2626126.png)